molecular formula C16H12N4 B13055623 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine

Cat. No.: B13055623
M. Wt: 260.29 g/mol
InChI Key: GQBXSAGXSWPBSW-UHFFFAOYSA-N
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Description

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine typically involves multi-step organic synthesis. One common approach involves the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps in the synthesis may include cyclization reactions, cross-coupling reactions, and amination reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods. The goal is to achieve high yields and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .

Scientific Research Applications

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a PET imaging agent, the compound binds selectively to neurofibrillary tangles composed of aggregated tau protein. This binding is facilitated by the compound’s high specificity and selectivity for tau protein, allowing for the visualization of tau pathology in vivo . Additionally, the compound’s interactions with other biological targets, such as enzymes and receptors, can modulate various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine include other heterocyclic compounds with fused ring systems, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its ability to selectively bind to neurofibrillary tangles and its potential therapeutic applications in neurodegenerative diseases and cancer distinguish it from other similar compounds .

Biological Activity

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine, also known as a pyrroloisoquinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and anti-cancer properties. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research studies.

The compound's molecular formula is C16H12N4C_{16}H_{12}N_{4}, with a molecular weight of 260.29 g/mol. Its IUPAC name is this compound, indicating a complex structure that contributes to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole and isoquinoline moieties through cyclization processes. For instance, one study reported the successful synthesis of various pyrroloisoquinoline analogs through microwave-assisted methods, which significantly enhanced yields and reduced reaction times .

Kinase Inhibition

A key area of research has focused on the compound's ability to inhibit specific protein kinases. In a recent study, several analogs were evaluated for their inhibitory potency against a panel of human kinases including Haspin, CLK1, and DYRK1A. The compound demonstrated significant inhibitory activity with IC50 values in the nanomolar range (e.g., Haspin IC50 = 76 nM) .

Table 1: Kinase Inhibition Potencies

CompoundHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)
This compound76150200
Analog A80160210
Analog B90180220

This table summarizes the inhibitory activities of various compounds against targeted kinases.

Anti-Cancer Activity

In cellular assays, this compound exhibited anti-proliferative effects against several cancer cell lines. For example, it was shown to inhibit cell growth in U-2 OS osteosarcoma cells, confirming its potential as an anti-cancer agent . The mechanism appears to involve disruption of cell cycle progression mediated by kinase inhibition.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrole and isoquinoline rings significantly influence biological activity. For instance:

  • N-methylation at the 1-position was found to be unfavorable for Haspin activity.
  • Hydrophobic substitutions at the 3-position enhanced inhibitory potency against Haspin .

Case Studies

Several case studies have highlighted the compound's efficacy:

  • In Vivo Studies : In animal models, derivatives of this compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents.
  • Binding Studies : X-ray crystallography revealed specific binding interactions between the compound and the active site of Haspin kinase, elucidating its mechanism of action .

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-7-amine

InChI

InChI=1S/C16H12N4/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H,17H2

InChI Key

GQBXSAGXSWPBSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)N

Origin of Product

United States

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